Cas no 1241681-21-9 ((1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine)

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine structure
1241681-21-9 structure
商品名:(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
CAS番号:1241681-21-9
MF:C8H9BrN2O2
メガワット:245.073261022568
CID:6031968
PubChem ID:131086495

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
    • EN300-1898351
    • 1241681-21-9
    • インチ: 1S/C8H9BrN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3/t5-/m0/s1
    • InChIKey: HLYWOFSFQSLQNL-YFKPBYRVSA-N
    • ほほえんだ: BrC1C=CC(=CC=1[N+](=O)[O-])[C@H](C)N

計算された属性

  • せいみつぶんしりょう: 243.98474g/mol
  • どういたいしつりょう: 243.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 71.8Ų

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898351-1.0g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
1g
$1172.0 2023-05-26
Enamine
EN300-1898351-10.0g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
10g
$5037.0 2023-05-26
Enamine
EN300-1898351-5.0g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
5g
$3396.0 2023-05-26
Enamine
EN300-1898351-5g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
5g
$3396.0 2023-09-18
Enamine
EN300-1898351-10g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
10g
$5037.0 2023-09-18
Enamine
EN300-1898351-1g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
1g
$1172.0 2023-09-18
Enamine
EN300-1898351-0.25g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
0.25g
$1078.0 2023-09-18
Enamine
EN300-1898351-0.05g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
0.05g
$983.0 2023-09-18
Enamine
EN300-1898351-0.1g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
0.1g
$1031.0 2023-09-18
Enamine
EN300-1898351-0.5g
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
1241681-21-9
0.5g
$1124.0 2023-09-18

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 関連文献

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amineに関する追加情報

Compound Introduction: (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine (CAS No. 1241681-21-9)

The compound (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine, identified by the CAS number 1241681-21-9, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of aromatic amines characterized by its chiral center and the presence of both bromine and nitro substituents on the phenyl ring. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The stereochemistry of the compound, specifically the (1S) configuration at the chiral center, plays a crucial role in its biological activity. Chiral molecules often exhibit different pharmacological properties depending on their spatial arrangement, making the precise control of stereochemistry essential for optimizing therapeutic efficacy. The presence of both bromine and nitro groups on the phenyl ring introduces electrophilic centers that can participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are commonly employed in synthetic organic chemistry.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The compound (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine has been investigated for its potential applications in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Its structural framework suggests that it may interact with biological targets such as kinases, transcription factors, and other enzymes involved in disease progression.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The bromine and nitro substituents provide multiple sites for functionalization, allowing chemists to modify the molecule's properties to enhance its pharmacokinetic profile or to improve its binding affinity to biological targets. For instance, recent studies have demonstrated that derivatives of this compound can exhibit potent inhibitory activity against certain kinases, which are overexpressed in cancer cells.

The synthesis of (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine involves a series of well-established organic reactions, including halogenation, nitration, and asymmetric reduction. The synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the compound's biological activity. Advanced synthetic techniques such as catalytic asymmetric hydrogenation have been employed to achieve the desired stereochemical configuration at the chiral center.

In terms of biological evaluation, preliminary studies have shown that this compound exhibits interesting pharmacological properties. For example, it has been found to inhibit the activity of certain tyrosine kinases, which are implicated in cancer cell proliferation and survival. Additionally, it demonstrates moderate anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory signaling pathways.

The potential therapeutic applications of (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine extend beyond oncology and inflammation. Research is ongoing to explore its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with specific enzymes and receptors in the brain suggests that it may have neuroprotective properties or could be used to modulate neurotransmitter release.

Furthermore, the structural similarity of this compound to known pharmacologically active molecules makes it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between this compound and target proteins. This approach can accelerate the discovery process by prioritizing promising candidates for further experimental validation.

In conclusion, (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine (CAS No. 1241681-21-9) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its observed biological activity, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.

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